
Methyl 2-amino-2-phenylacetate
Overview
Description
Methyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C9H11NO2. It is a derivative of phenylglycine and is characterized by the presence of an amino group (-NH2) and a methyl ester group (-COOCH3) attached to a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-phenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 2-amino-2-phenylacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its ability to enhance pain relief options has made it a focal point in drug development research. For instance, it has been utilized in the synthesis of compounds that target specific receptors involved in pain pathways, demonstrating efficacy in preclinical models .
Case Study: Analgesic Development
In a study focusing on the synthesis of new analgesics, this compound was employed to create derivatives that exhibited improved potency and selectivity for pain receptors. These derivatives were tested in animal models, showing significant reductions in pain responses compared to existing medications .
Biochemical Research
Enzyme Inhibition and Receptor Binding
The compound is extensively used in biochemical research to explore enzyme inhibition and receptor binding mechanisms. Its structural properties allow it to interact with various biological targets, facilitating the study of drug interactions and mechanisms of action .
Example: EGFR Inhibitors
Research has demonstrated that this compound can be coupled with other moieties to develop allosteric inhibitors for epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). These compounds showed promising results in inhibiting tumor growth in resistant cancer models .
Cosmetic Formulations
Anti-Aging Properties
This compound is incorporated into skincare products due to its potential anti-aging properties. Its ability to modulate biochemical pathways involved in skin aging makes it an attractive ingredient for cosmetic formulations aimed at improving skin texture and elasticity .
Agricultural Chemicals
Development of Safer Pest Control Agents
In agriculture, this compound plays a role in the formulation of agrochemicals, particularly for developing safer pest control agents. Its application can lead to more sustainable farming practices by reducing the reliance on harmful pesticides .
Material Science
Polymer Chemistry Applications
This compound is explored in polymer chemistry for producing specialty polymers with unique properties. Its functional groups allow for various modifications that can enhance material performance in applications ranging from coatings to advanced materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: Similar in structure but lacks the amino group.
Phenylglycine: Contains an amino group but lacks the ester group.
Phenylacetic acid: Contains a carboxylic acid group instead of an ester
Uniqueness
Methyl 2-amino-2-phenylacetate is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Biological Activity
Methyl 2-amino-2-phenylacetate, a compound characterized by its structural similarity to natural amino acids, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 165.19 g/mol
- IUPAC Name : this compound
- CAS Number : 26682-99-5
The compound features both an amino group and a methyl ester group, which contribute to its unique reactivity and biological potential.
This compound interacts with biological systems primarily through the following mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing receptor interactions.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may modulate biochemical pathways.
- Neurotransmitter Modulation : Due to its structural similarity to amino acids, it may influence neurotransmitter systems, potentially affecting cognitive and motor functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Neuroprotective Effects : Compounds similar to this compound have been shown to exhibit neuroprotective properties in cellular models.
- Potential as a Pharmaceutical Agent : Ongoing research is exploring its use in drug development, particularly in targeting diseases related to neurotransmitter dysfunctions.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, making them particularly useful for treating complex diseases such as cancer and neurodegenerative disorders .
Table 1: Comparison of Biological Activities
Case Studies
- Neuroprotective Study : A study highlighted the neuroprotective effects of structurally similar compounds, suggesting that this compound could also exhibit similar benefits in preventing neuronal cell death under stress conditions.
- Antimicrobial Research : In vitro studies demonstrated that this compound showed activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Future Directions
Despite the promising biological activities associated with this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiles.
- Exploration of its interactions with specific receptors and enzymes.
- Clinical trials to assess efficacy and safety in human subjects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-2-phenylacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-amino-2-phenylacetic acid using methanol under acidic catalysis. Alternative methods include nucleophilic substitution of α-halo esters with ammonia derivatives. Key factors affecting yield include temperature control (optimal range: 60–80°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios of reactants. For enantiopure forms, resolution techniques using chiral auxiliaries or enzymatic methods are employed .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the ester group ( ppm for methoxy protons) and aromatic/amino proton environments.
- IR Spectroscopy : Peaks at ~1740 cm (C=O stretch) and ~3350 cm (N-H stretch) validate the functional groups.
- Mass Spectrometry (LCMS) : Provides molecular ion ([M+H] at m/z 166) and fragmentation patterns to confirm purity .
Q. How does the hydrochloride salt form improve the compound’s utility in research?
The hydrochloride salt (e.g., Methyl (2R)-2-amino-2-phenylacetate hydrochloride) enhances solubility in polar solvents (e.g., water or DMSO) and stability during storage. This is particularly useful in pharmacological assays requiring aqueous environments .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target-specific bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies with enzymes (e.g., proteases or kinases) identify binding affinities. For example, substituents like fluorine or methoxy groups at the para position alter steric and electronic interactions, modulating activity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Comparative studies using standardized assays (e.g., MIC for antimicrobial activity) under controlled conditions are essential. For instance, Ethyl 2-amino-2,2-diphenylacetate shows higher antimicrobial activity than this compound due to increased lipophilicity from the additional phenyl group. Meta-analyses of IC values across studies help clarify discrepancies .
Q. How do steric and electronic modifications influence the compound’s reactivity in multicomponent reactions?
Substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO) increase electrophilicity at the α-carbon, facilitating nucleophilic attacks. Steric hindrance from bulky groups (e.g., cyclohexyl) reduces reaction rates but improves regioselectivity. Example:
Derivative | Reactivity Trend | Application |
---|---|---|
Methyl 2-amino-2-(4-fluorophenyl)acetate | Enhanced electrophilicity | Enzyme inhibitor synthesis |
Methyl 2-amino-2-cyclohexylacetate | Reduced reaction rate | Chiral intermediate synthesis |
Q. What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical studies?
- In vitro : Microsomal stability assays (e.g., liver microsomes) evaluate metabolic degradation.
- In vivo : Radiolabeled isotopes (e.g., C) track absorption/distribution in animal models.
- ADME Modeling : Software like GastroPlus predicts bioavailability based on logP and pKa values .
Q. How can crystallographic data resolve structural ambiguities in enantiomeric forms?
Single-crystal X-ray diffraction using SHELXL software confirms absolute configuration (R/S) and hydrogen-bonding networks. For example, chiral centers in Methyl (2S)-2-amino-2-phenylacetate hydrochloride were validated via Patterson maps and Flack parameters .
Q. Methodological Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How do protecting groups (e.g., Boc) improve synthetic efficiency for peptide conjugates?
Boc (tert-butoxycarbonyl) protection of the amino group prevents undesired side reactions during ester hydrolysis or amide bond formation. Deprotection with TFA yields free amines for subsequent coupling steps .
Properties
IUPAC Name |
methyl 2-amino-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLUDRTVIDDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19883-41-1 (hydrochloride) | |
Record name | Methyl phenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26682-99-5 | |
Record name | Methyl phenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL PHENYLGLYCINATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HXR2NAU0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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